molecular formula C20H22N2O3 B2518657 N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-47-6

N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2518657
CAS No.: 852155-47-6
M. Wt: 338.407
InChI Key: QJQQQVCGBXKXAE-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a benzamide derivative characterized by a 2-methoxyphenyl group attached to the amide nitrogen and a 2-oxopyrrolidin-1-ylmethyl substituent at the second nitrogen. The pyrrolidinone ring introduces a polar, heterocyclic moiety, while the methoxy group enhances lipophilicity. Such structural features are common in pharmaceuticals targeting neurological or infectious diseases .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-8-3-4-9-16(15)20(24)22(14-21-13-7-12-19(21)23)17-10-5-6-11-18(17)25-2/h3-6,8-11H,7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQQQVCGBXKXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives .

Scientific Research Applications

N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Nitro-Substituted Benzamides

Compounds such as N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide and N-(2-Methoxyphenyl)-2-((3-nitrobenzyl)oxy)benzamide () share the N-(2-methoxyphenyl)benzamide backbone but incorporate nitrobenzyloxy groups. In contrast, the target compound’s pyrrolidinone group may favor hydrogen bonding with biological targets due to its carbonyl oxygen .

Piperazine-Containing Benzamides

Nitro-MPPF (N-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide, ) replaces the pyrrolidinone with a piperazine ring. Piperazine improves water solubility and is common in CNS-targeting drugs. However, the pyrrolidinone in the target compound may confer better metabolic stability due to reduced basicity compared to piperazine .

Pyrrolidinyl-Pyrimidine Hybrids

N-(2-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide () combines a pyrrolidinyl group with a chloropyrimidine.

Antiviral Potential

The benzamide derivative Y96 (5-[(E)-(hydroxyimino)methyl]-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide, ) showed promising NRP-1 docking scores (-8.2 kcal/mol) against COVID-19, outperforming reference compounds. The target compound’s pyrrolidinone may similarly interact with viral proteases or host receptors, though its activity remains unverified .

Antiparasitic Activity

Compound 8 (N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, ) exhibits anti-Leishmania activity, attributed to the benzimidazole core. The target compound lacks this moiety but retains the 2-methoxyphenyl group, which could modulate parasite membrane permeability .

Agricultural Use

Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide, ) is a fungicide. Its isopropoxy group enhances hydrophobicity for foliar penetration, whereas the target compound’s polar pyrrolidinone may limit pesticidal utility .

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Substituents Molecular Weight Notable Activity Reference
Target Compound 2-Oxopyrrolidin-1-ylmethyl 340.4 (est.) N/A (Theoretical) -
Y96 Hydroxyiminomethyl, naphthylethyl ~350 (est.) Anti-COVID-19
Nitro-MPPF Piperazinyl, nitro 475.5 CNS imaging (analog use)
Mepronil 3-Isopropoxyphenyl 269.3 Fungicide
N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide 4-Nitrobenzyloxy 408.4 HIV-1 Vif inhibition (hypothesized)

Biological Activity

N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound with notable biological activity, particularly in the fields of neuropharmacology and pain management. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C17_{17}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : Approximately 306.38 g/mol
  • Structural Components :
    • A methoxyphenyl group
    • A pyrrolidine moiety
    • A benzamide backbone

This structural arrangement is crucial for its interaction with biological targets, specifically substance P receptors, which are implicated in pain pathways and neurogenic inflammation.

This compound functions primarily as a selective antagonist of substance P receptors . This antagonism is significant because substance P is involved in the transmission of pain signals in the nervous system. By inhibiting these receptors, the compound may reduce pain perception and inflammation, suggesting its utility in managing chronic pain conditions.

Key Findings from Research Studies

  • Receptor Binding Studies : In vitro assays demonstrated that this compound selectively binds to substance P receptors, inhibiting their activity effectively. This was established through various binding affinity assays, showing a strong correlation between receptor inhibition and analgesic effects observed in animal models.
  • Neurogenic Inflammation Modulation : Studies indicate that this compound can modulate neurogenic inflammation, which is a critical factor in chronic pain syndromes. The compound's ability to interfere with the signaling pathways associated with inflammation further supports its potential therapeutic applications.
  • Pharmacological Characterization : Detailed pharmacological characterization revealed that the compound exhibits low-to-moderate affinity for various opioid receptors, which may contribute to its overall efficacy in pain management. The pharmacokinetic profile suggests rapid absorption and distribution within biological systems .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-methoxyphenyl)-N-[1-(pyrrolidin-1-yl)ethyl]-2-methylpropanamideMethoxy group on a different aromatic ringPotential analgesic effectsDifferent substituents affect receptor selectivity
N-(3-fluorophenyl)-N-[1-(pyrrolidin-1-yl)propyl]-acetamideFluorine substitution on phenylEnhanced potency against certain pain pathwaysFluorine enhances lipophilicity
N-(4-chlorophenyl)-N-[1-(pyrrolidin-1-yl)butanamide]Chlorine substituent on phenylAntinociceptive propertiesChlorine's electronic effects may alter binding affinity

Case Studies and Clinical Implications

Recent studies have highlighted the potential clinical implications of this compound:

  • Chronic Pain Management : In animal models of chronic pain, administration of this compound resulted in significant reductions in pain behavior, indicating its effectiveness as an analgesic agent.
  • Neuroprotective Effects : Preliminary research suggests that the compound may also exhibit neuroprotective properties, potentially benefiting patients with neurodegenerative conditions where inflammation plays a critical role .
  • Future Research Directions : Ongoing studies aim to explore the full therapeutic potential of this compound, including its efficacy in human clinical trials and its safety profile compared to existing analgesics.

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